REACTION_CXSMILES
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[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([F:11])[CH:3]=1.[C:12](OC(=O)C)(=[O:14])[CH3:13]>C(O)(=O)C.O>[C:12]([NH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([F:11])[CH:3]=1)(=[O:14])[CH3:13]
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Name
|
|
Quantity
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5.61 g
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Type
|
reactant
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Smiles
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NC1=CC(=C(C(=O)O)C=C1)F
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Name
|
|
Quantity
|
5.13 mL
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Type
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reactant
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Smiles
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C(C)(=O)OC(C)=O
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Name
|
|
Quantity
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60 mL
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Type
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solvent
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Smiles
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C(C)(=O)O
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Name
|
|
Quantity
|
250 mL
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Type
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solvent
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Smiles
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O
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Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Type
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CUSTOM
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Details
|
was stirred at 60° C. overnight
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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stirred for 30 min
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Duration
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30 min
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Type
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FILTRATION
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Details
|
The precipitate was filtered
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Type
|
WASH
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Details
|
washed with water
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Type
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WASH
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Details
|
The filtrate was washed with ethyl acetate
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Type
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CONCENTRATION
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Details
|
concentrated i.vac
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Type
|
WAIT
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Details
|
A small volume was left
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Type
|
FILTRATION
|
Details
|
the precipitate was filtered
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Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
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C(C)(=O)NC1=CC(=C(C(=O)O)C=C1)F
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |